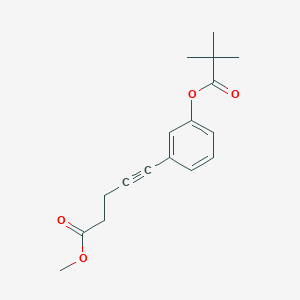
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is an organic compound with the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol . This compound is characterized by the presence of a pivaloyloxy group attached to a phenyl ring, which is further connected to a pent-4-ynoate moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate typically involves the esterification of 5-(3-hydroxyphenyl)pent-4-ynoic acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate involves its interaction with specific molecular targets and pathways. The pivaloyloxy group can undergo hydrolysis to release pivalic acid and the active phenolic compound. This active compound can then interact with enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(3-hydroxyphenyl)pent-4-ynoate
- Methyl 5-(3-methoxyphenyl)pent-4-ynoate
- Methyl 5-(3-acetoxyphenyl)pent-4-ynoate
Uniqueness
Methyl 5-(3-(pivaloyloxy)phenyl)pent-4-ynoate is unique due to the presence of the pivaloyloxy group, which imparts specific chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry. Additionally, the alkyne moiety provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C17H20O4 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
methyl 5-[3-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-10-7-9-13(12-14)8-5-6-11-15(18)20-4/h7,9-10,12H,6,11H2,1-4H3 |
Clave InChI |
GRCORQLFPOQGJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC=CC(=C1)C#CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


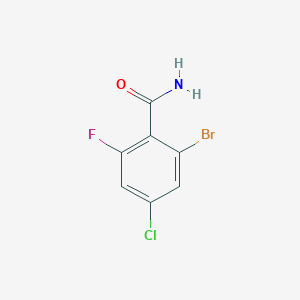
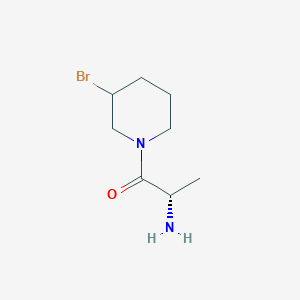
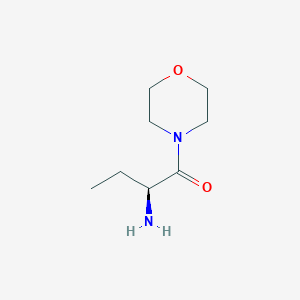
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
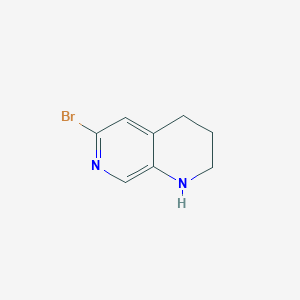
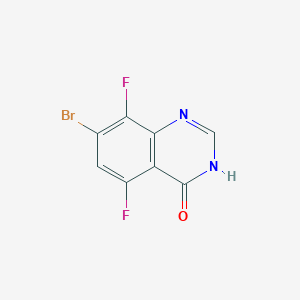
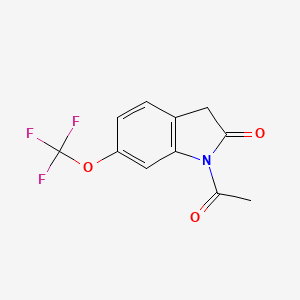
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
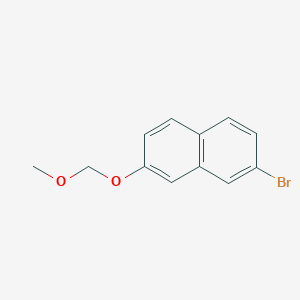
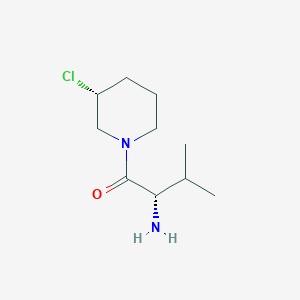
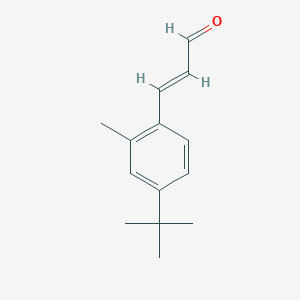
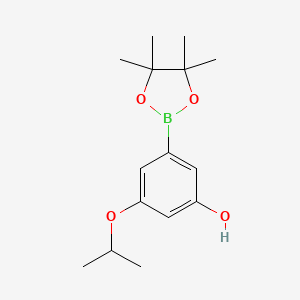
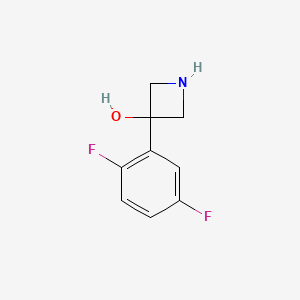
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
